![molecular formula C72H14O2 B596637 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester CAS No. 161196-25-4](/img/structure/B596637.png)

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

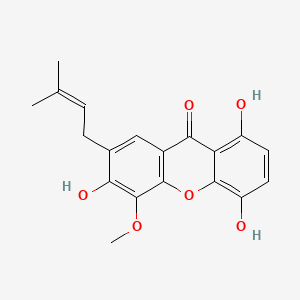

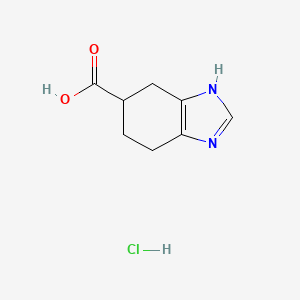

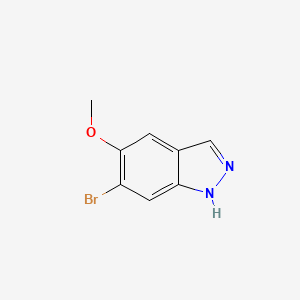

This compound, also known as PCBM, is a solubilized version of the buckminsterfullerene, C60 . It is one of the most commonly used electron-accepting materials in organic photovoltaic devices . It is a fullerene derivative with good solubility improved by functionalization .

Synthesis Analysis

The synthesis of this compound can be achieved by cyclopropanation of fullerene C60 with 2-(dimethyl-λ4-sulfanylidene)acetates . The ester residue is readily hydrolyzable in an acid medium .Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a derivative of the fullerene C60. The fullerene structure is modified with a butanoic acid and phenyl group, and it is further esterified with a methyl group .Chemical Reactions Analysis

As an electron-accepting material, this compound plays a crucial role in organic photovoltaic devices . It enables rapid and efficient charge transfer and exciton dissociation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 910.9 g/mol . It has high electron mobility and good solubility in common solvents used for donor polymers .Scientific Research Applications

Electrophysical Properties: The electrophysical properties of related methanofullerenes, including a comparison to methyl 4-{3′-phenyl-3′H-cyclopropa1,9[5,6]fullerene-3′-yl}butanoate ([60]PCBM), have been studied (Torosyan et al., 2018).

Synthesis Techniques: Improved methods for synthesizing this compound, including cyclopropanation techniques, have been explored (Nikolaev et al., 2016).

Photovoltaic Stability: This compound has been used to enhance the photovoltaic stability and performance of bulk heterojunction organic solar cells (Hilal & Han, 2018).

Amphiphilic Derivatives: The synthesis of various amphiphilic fullerene derivatives, including the related 3'H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-carboxylate, and their use in Langmuir and Langmuir-Blodgett films have been studied (Felder et al., 2002).

Synthesis of Derivatives: The synthesis of derivatives of this compound and their reaction with bis-(toluene)chromine has been examined (Markin et al., 2017).

Organic Photovoltaics: The compound has been investigated in the context of polymer solar cells, where it is used as an acceptor material (Cominetti et al., 2015).

Mechanism of Action

Future Directions

properties

InChI |

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGVSQKKPIKBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160848-22-6 |

Source

|

| Record name | Phenyl-C61-butyric acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160848-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)